![molecular formula C22H30N2O4S2 B2791791 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide CAS No. 946227-34-5](/img/structure/B2791791.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using green and cost-effective methods. One such method involves the use of microchannel reactors for green oxidation reactions, which are suitable for large-scale production . This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact.
化学反应分析
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic substitution (SN1 and SN2), oxidation, and reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution (SN1 and SN2): These reactions typically involve the use of nucleophiles such as halides, hydroxides, and amines. .
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are often carried out under acidic or basic conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used to reduce the compound to its corresponding amine or alcohol derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.
科学研究应用
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its sulfonamide structure, it is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
作用机制
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-7-29(25,26)24-12-8-9-19-10-11-20(13-21(19)24)23-30(27,28)22-17(5)15(3)14(2)16(4)18(22)6/h10-11,13,23H,7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBFRQHFSWZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2791709.png)
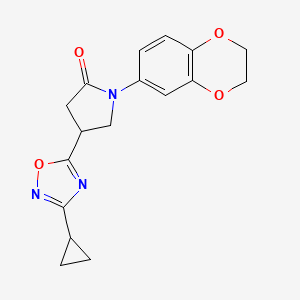
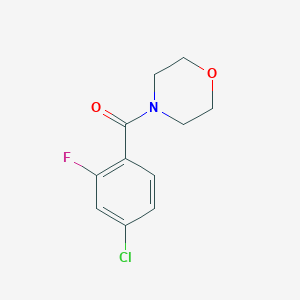
![n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)
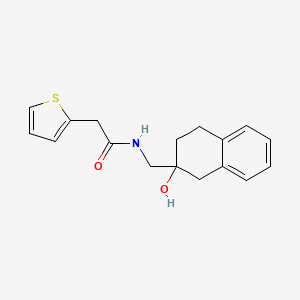
![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2791720.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
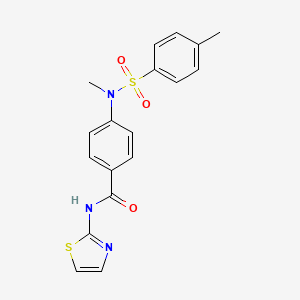
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)
![ethyl 5,5,7,7-tetramethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2791729.png)
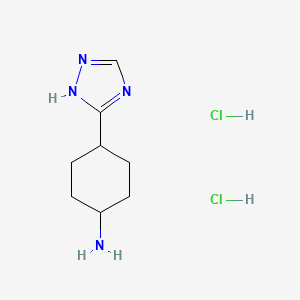
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2791731.png)
